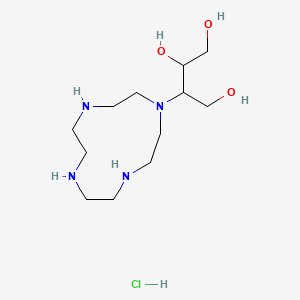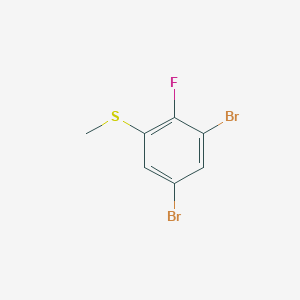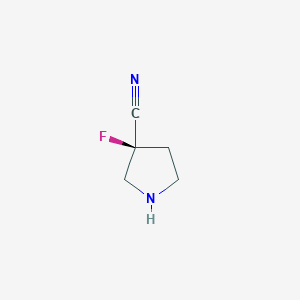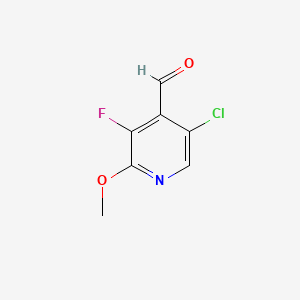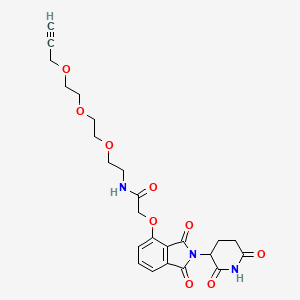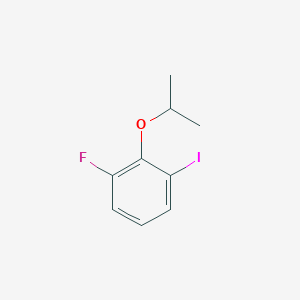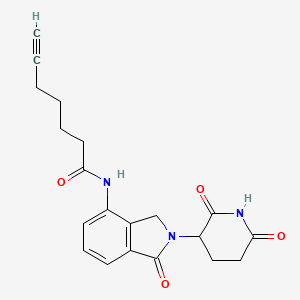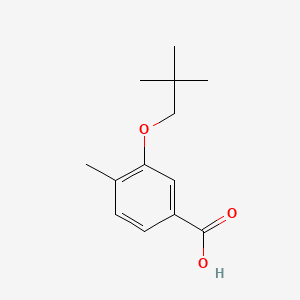
4-Methyl-3-(neopentyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(neopentyloxy)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a methyl group at the 4-position and a neopentyloxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(neopentyloxy)benzoic acid typically involves multiple steps. One common method includes the alkylation of 4-methylbenzoic acid with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the neopentyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(neopentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: this compound can be converted to 4-methyl-3-(neopentyloxy)benzaldehyde.
Reduction: The reduction of the carboxylic acid group yields 4-methyl-3-(neopentyloxy)benzyl alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-(neopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(neopentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid: Lacks the neopentyloxy group, making it less sterically hindered.
3-Methoxy-4-methylbenzoic acid: Contains a methoxy group instead of a neopentyloxy group, affecting its reactivity and solubility.
4-Methyl-3-(tert-butoxy)benzoic acid: Similar in structure but with a tert-butoxy group, influencing its chemical properties.
Uniqueness
4-Methyl-3-(neopentyloxy)benzoic acid is unique due to the presence of the bulky neopentyloxy group, which can impact its steric and electronic properties. This uniqueness makes it valuable for specific applications where such features are desired.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(2,2-dimethylpropoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-9-5-6-10(12(14)15)7-11(9)16-8-13(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |
InChI Key |
HUUCZXXNPSHFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
